Stereochemical Purity: (E)-Isomer vs. E/Z Mixtures
Prop-1-ene-1-sulfonamide is commercially available as the pure (E)-isomer (CAS 753002-39-0), whereas the N,N-dimethyl analog exists as a mixture of E- and Z-isomers in an 88:12 ratio under analogous synthetic conditions [1]. This stereochemical homogeneity is critical for applications requiring defined geometry, such as stereospecific Michael additions or cycloadditions.
| Evidence Dimension | E/Z isomer ratio |
|---|---|
| Target Compound Data | Pure (E)-isomer (single isomer) |
| Comparator Or Baseline | N,N-dimethyl-1-propene-1-sulfonamide: 88:12 E:Z mixture |
| Quantified Difference | Target compound is a single isomer; comparator is a mixture |
| Conditions | 1H NMR analysis of synthesized compounds |
Why This Matters
Pure isomer ensures reproducible stereochemical outcomes in asymmetric syntheses, avoiding batch-to-batch variability inherent in isomeric mixtures.
- [1] Huzhva, I.; Shvets, E.; Kolosov, M. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Kharkov Univ. Bull. Chem. Ser. 2020, No. 35. View Source
